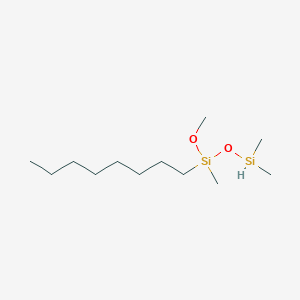
(40-60%)Methylhydro-(40-60%)Methyloctylsiloxane copolymer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylhydro-(40-60%)Methyloctylsiloxane copolymer (MHMOSC) is a type of silicone-based polymer that is used in a wide range of applications, including medical, industrial, and consumer products. The polymer is composed of a combination of methylhydro and methyloctyl siloxane, which are two types of silicone derivatives. The copolymer is a highly versatile material that has been used to create a variety of products, including medical implants, coatings, and adhesives.
作用機序
Methylhydro-(40-60%)Methyloctylsiloxane copolymer works by forming a strong bond between the material it is being used to bond. The polymer is highly adhesive, and when it comes into contact with a material, it forms a strong bond that is resistant to degradation. The polymer is also highly biocompatible, which allows it to be used in medical applications without causing any adverse reactions.
Biochemical and Physiological Effects
Methylhydro-(40-60%)Methyloctylsiloxane copolymer is a highly biocompatible material, meaning that it is not toxic and does not cause any adverse reactions when used in medical applications. The polymer is also resistant to degradation, meaning that it can be used in a variety of applications without breaking down over time. Additionally, the polymer is highly adhesive, meaning that it can be used to bond a variety of materials without the need for additional adhesives.
実験室実験の利点と制限
The advantages of using Methylhydro-(40-60%)Methyloctylsiloxane copolymer in lab experiments are numerous. The polymer is highly adhesive, meaning that it can be used to bond a variety of materials without the need for additional adhesives. The polymer is also highly biocompatible, meaning that it can be used in medical applications without causing any adverse reactions. Additionally, the polymer is resistant to degradation, meaning that it can be used in a variety of applications without breaking down over time.
The limitations of using Methylhydro-(40-60%)Methyloctylsiloxane copolymer in lab experiments are few. The polymer is not suitable for use in applications where very high temperatures are required, as the polymer can degrade at temperatures above 200°C. Additionally, the polymer is not suitable for use in applications where a very strong bond is required, as the polymer does not form a particularly strong bond.
将来の方向性
Methylhydro-(40-60%)Methyloctylsiloxane copolymer has numerous potential applications in the future. The polymer could be used to create medical implants that are highly biocompatible and resistant to degradation. Additionally, the polymer could be used to create coatings for medical devices that are highly adhesive and biocompatible. The polymer could also be used to create adhesives that are highly adhesive and biocompatible. Finally, the polymer could be used to create a variety of consumer products, such as sealants, lubricants, and coatings.
合成法
Methylhydro-(40-60%)Methyloctylsiloxane copolymer is synthesized through a process known as hydrolysis. This process involves the breaking of the siloxane bonds by the addition of water molecules. The hydrolysis process is followed by a condensation reaction where the released siloxane bonds are re-formed. The condensation reaction is typically conducted at a temperature of approximately 150-200°C. The hydrolysis and condensation reactions are repeated until the desired polymer is produced.
科学的研究の応用
Methylhydro-(40-60%)Methyloctylsiloxane copolymer has been used in a variety of scientific research applications. The polymer has been used in the development of medical implants, as it is resistant to degradation and can be used to create a variety of shapes and sizes. The polymer has also been used in the development of coatings for medical devices, as it is highly biocompatible and can be used to create a barrier between the device and the body. Additionally, the polymer has been used in the development of adhesives, as it is highly adhesive and can be used to bond a variety of materials.
特性
CAS番号 |
68554-69-8 |
|---|---|
分子式 |
C12H30O2Si2 |
分子量 |
262.54 g/mol |
IUPAC名 |
dimethylsilyloxy-methoxy-methyl-octylsilane |
InChI |
InChI=1S/C12H30O2Si2/c1-6-7-8-9-10-11-12-16(5,13-2)14-15(3)4/h15H,6-12H2,1-5H3 |
InChIキー |
BLBKHUSUJJBYAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Si](C)(OC)O[SiH](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
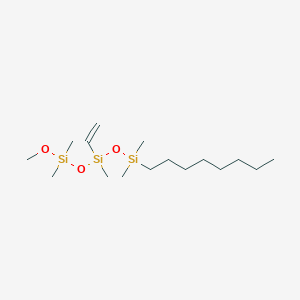
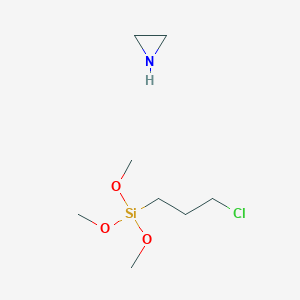
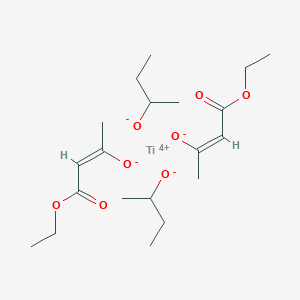
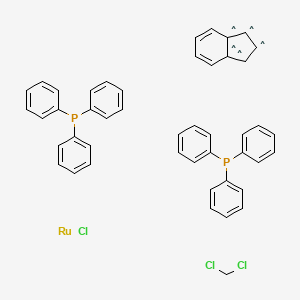
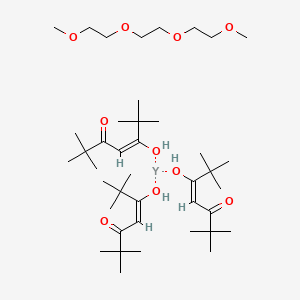
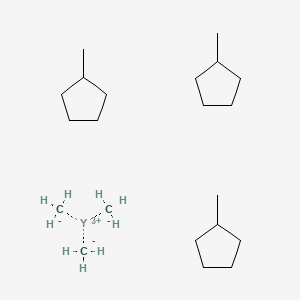
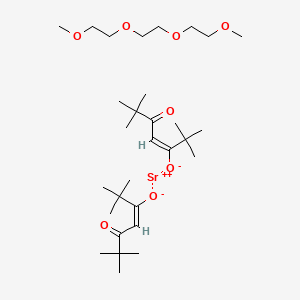
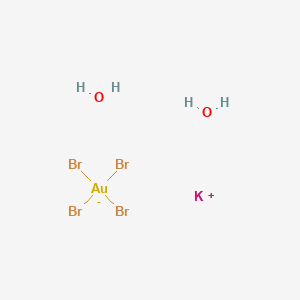
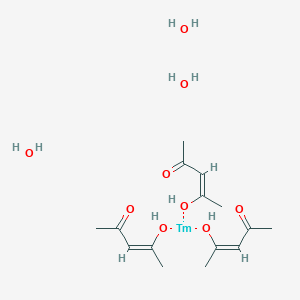
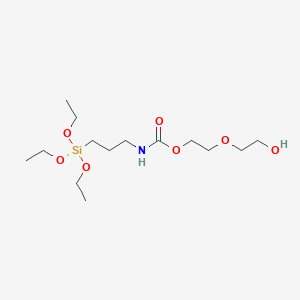


![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)